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Compound of Interest

Compound Name:
1-(4-Methyl-1,4-diazepan-1-

yl)butan-1-one

CAS No.: 925184-87-8

Cat. No.: B2434985

Get Quote

Executive Summary: The Rigid vs. Adaptive Trade-
off
In medicinal chemistry, the choice between piperazine (6-membered) and 1,4-diazepane (7-

membered, homopiperazine) scaffolds is rarely arbitrary. While piperazine represents the "gold

standard" linker due to its rigid chair conformation and predictable lipophilicity, 1,4-diazepane

offers a distinct "adaptive" profile.

The Core Differentiator: The 1,4-diazepane ring introduces significant conformational entropy

and altered basicity compared to piperazine. This results in two critical practical consequences:

Synthetic Reactivity: Diazepane exhibits higher nucleophilicity at the second nitrogen,

making selective mono-functionalization more challenging than with piperazine.

Pharmacology: The flexibility of diazepane allows for an "induced fit" binding mode, often

rescuing potency in targets where the rigid piperazine vector is suboptimal, albeit at the cost

of metabolic stability.
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Physicochemical & Structural Basis[1]
To control reactivity, one must understand the electronic and steric environment of the

nucleophilic centers.

Comparative Data Profile
Feature Piperazine

1,4-Diazepane
(Homopiperazine)

Impact on
Reactivity

Ring Size 6-membered 7-membered

Diazepane is

entropically less

favored to form but

more flexible once

formed.

Conformation
Rigid Chair (Low

Energy)

Twist-Boat / Chair

Fluxional

Diazepane exposes

lone pairs more

randomly; less steric

shielding.

pKa₁ (Primary) ~9.73 ~10.0

Both are highly basic;

rapid

protonation/reaction.

pKa₂ (Secondary) ~5.35 ~6.90

CRITICAL:

Diazepane's second

nitrogen is

significantly more

basic/nucleophilic

than piperazine's.

LogP (Parent) -1.17 -1.05
Diazepane is slightly

more lipophilic.

The Basicity Trap
The most overlooked factor in synthesis is the

pKa between the first and second nitrogen.
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Piperazine: The electron-withdrawing effect of the first ammonium center (after mono-

protonation or reaction) is transmitted efficiently through the 2-carbon bridge, significantly

lowering the basicity of the second nitrogen (pKa drops from 9.7 to 5.3). This "deactivation"

assists in selective mono-functionalization.

Diazepane: The 3-carbon bridge on one side insulates the second nitrogen more effectively.

The pKa drop is less drastic (10.0 to 6.9). Consequently, the mono-product remains a

competent nucleophile, leading to higher rates of bis-alkylation side products.

Synthetic Reactivity & Selectivity
Nucleophilic Aromatic Substitution ( )
When reacting these diamines with aryl fluorides (e.g., 4-fluoronitrobenzene):

Piperazine: Reacts cleanly. The mono-aryl product is less nucleophilic due to resonance

delocalization and the inductive effect of the aryl ring.

Diazepane: Reacts faster initially due to reduced steric strain in the transition state (flexible

ring), but the product often undergoes a second

or alkylation event because the distal amine remains quite basic.

Visualizing the Conformational Landscape
The following diagram illustrates the entropic penalty and steric accessibility differences.

Piperazine
(Rigid Chair)

Sterically Defined
Lone Pair Vectors

Locked Conformation

1,4-Diazepane
(Fluxional Twist-Boat)

Accessible
Lone Pairs

High Entropy

High Selectivity
(Mono-functionalization)

pKa2 ~5.3
(Deactivated)

Lower Selectivity
(Risk of Bis-alkylation)

pKa2 ~6.9
(Active)
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Figure 1: Conformational and electronic drivers of reactivity differences.
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Experimental Protocol: Selective Mono-Protection
Because diazepane is prone to over-alkylation, direct alkylation with alkyl halides is

discouraged. The most robust route for both, but strictly required for diazepane, is Selective

Mono-Boc Protection followed by functionalization.

The "High-Dilution / pH-Control" Method
This protocol minimizes bis-protection by leveraging the solubility differences and statistical

probability.

Reagents:

Diamine (Piperazine or 1,4-Diazepane) [10.0 equiv] - Excess is key

Boc-Anhydride (

) [1.0 equiv]

Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Workflow:

Dissolution: Dissolve the diamine (10 eq) in DCM (0.1 M concentration).

Note: Diazepane is a liquid/low-melting solid; Piperazine is a solid. Ensure complete

solvation.

Controlled Addition: Dissolve

(1 eq) in DCM. Add this solution dropwise to the diamine solution over 2 hours at

.

Rationale: High dilution ensures the electrophile encounters free diamine rather than

mono-Boc diamine.

Quench & Wash:
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Add water. The excess unreacted diamine will partition into the aqueous phase (highly

basic).

The Mono-Boc product (more lipophilic) and trace Bis-Boc product remain in DCM.

Purification (The Divergence):

Piperazine: The Mono-Boc species precipitates often or is easily extracted at pH 9.

Diazepane: Due to higher basicity (pKa2 ~6.9), the Mono-Boc diazepane is more water-

soluble than the piperazine analog. Critical Step: You must saturate the aqueous layer with

NaCl and perform multiple extractions with

(chloroform) rather than DCM to recover the mono-product effectively.

Workflow Diagram
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Start: Diamine (10 eq)
+ Boc2O (1 eq)

Reaction: 0°C, DCM
Slow Addition (2h)

Partition: Add Water

Aqueous Phase:
Unreacted Diamine

Excess Reagent

Organic Phase:
Mono-Boc + Bis-Boc

Extraction Strategy

Piperazine:
Extract pH 9-10 (DCM)

Diazepane:
Sat. NaCl + CHCl3 (3x)

Higher Polarity
Requires CHCl3

Click to download full resolution via product page

Figure 2: Optimized workflow for selective mono-protection, highlighting the extraction

modification required for diazepane.
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Drug Discovery Implications[3][4][5]
When should you switch from Piperazine to Diazepane?

IP Space & Novelty: It is a classic "ring expansion" strategy to break out of crowded patent

space surrounding piperazine cores.

Solubility: Diazepane derivatives often show higher aqueous solubility due to the lower

crystal lattice energy (entropy of the flexible ring) and the higher basicity of the secondary

amine (if left free).

Selectivity Profiles: In Histamine H3 antagonists, switching to diazepane has been shown to

maintain potency while improving selectivity against other GPCRs by altering the vector of

the basic nitrogen [1].

Cautionary Note: Diazepane is often less metabolically stable. The flexible ring is more prone

to oxidation by CYPs compared to the rigid piperazine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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